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Compound of Interest

Compound Name: Depropyl Rotigotine

Cat. No.: B14132952

Get Quote

Core Directive & Executive Summary
This technical guide provides a comprehensive analysis of Depropyl Rotigotine (CAS

153409-14-4), a critical chemical entity in the lifecycle of the Parkinson’s disease therapeutic,

Rotigotine. Identified as both a key metabolic product and a process-related impurity (EP

Impurity C), its control is mandatory under ICH Q3A/B guidelines.

This document moves beyond basic identification to explore the mechanistic causality of its

formation, robust synthesis protocols for reference standards, and validated analytical

methodologies for its quantification.
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Parameter Detail

Common Name Depropyl Rotigotine; Despropyl Rotigotine

Chemical Name
(6S)-6-[2-(thiophen-2-yl)ethylamino]-5,6,7,8-

tetrahydronaphthalen-1-ol

CAS Number 153409-14-4

Molecular Formula C₁₆H₁₉NOS

Molecular Weight 273.39 g/mol

Regulatory Status EP Impurity C; USP Related Compound C

Function Synthetic Intermediate; Degradant; Metabolite

Chemical Identity & Physicochemical Properties[4]
[5][6]
Depropyl Rotigotine is the secondary amine precursor to the tertiary amine drug Rotigotine.

Structurally, it lacks the N-propyl group responsible for the parent drug's optimal lipophilicity

and receptor binding kinetics.

Structural Logic
The molecule consists of a chiral aminotetralin core linked to a thiophene ethyl chain. The

secondary amine functionality significantly alters its physicochemical profile compared to the

parent drug, reducing its LogP and increasing its polarity.

Table 1: Physicochemical Comparison
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Property Rotigotine (Parent)
Depropyl
Rotigotine
(Impurity)

Impact on Analysis

Amine Type Tertiary Secondary

Different pH

dependence; potential

for derivatization.

LogP (Calc) ~4.5 ~3.5

Depropyl elutes earlier

in Reverse Phase

HPLC.

pKa (Base) ~10.5 ~10.0

Requires high pH

mobile phase or ion-

pairing for sharp

peaks.

Solubility High in EtOH, DMSO

Soluble in MeOH,

DMSO; Low in water

(free base)

Standard preparation

requires organic co-

solvent.

Formation Pathways & Causality
Understanding the origin of Depropyl Rotigotine is essential for implementing effective control

strategies in both Drug Substance (DS) manufacturing and Drug Product (DP) stability

monitoring.

Synthetic Origin (Process Impurity)
In many synthetic routes, Depropyl Rotigotine acts as the penultimate intermediate. The final

step typically involves the alkylation of this secondary amine with propyl bromide or reductive

amination with propionaldehyde.

Root Cause: Incomplete alkylation reaction.

Control: Monitor reaction conversion rates; purge unreacted intermediate via crystallization.

Degradation Pathway (Stability)
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Depropyl Rotigotine is a primary degradation product formed via oxidative N-dealkylation.

This reaction is catalyzed by light, heat, or transition metal impurities in the formulation matrix.

Mechanism: Radical abstraction of an

-proton on the propyl chain

Carbinolamine intermediate

Hydrolysis to secondary amine + propanal.

Metabolic Pathway (Pharmacokinetics)
In vivo, the molecule is generated via CYP450-mediated N-dealkylation. While the parent drug

is a potent agonist, Depropyl Rotigotine is largely considered biologically inactive and is

rapidly conjugated (sulfated/glucuronidated) for excretion.[1]
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Figure 1: Interrelationship between synthesis, degradation, and metabolism of Rotigotine.

Synthesis of Reference Standard
To validate analytical methods, a high-purity reference standard of Depropyl Rotigotine is

required. The following protocol describes a robust synthesis starting from the chiral

aminotetralin.

Protocol: Direct Alkylation
Objective: Synthesize (S)-6-[2-(thiophen-2-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-1-ol.
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Reagents:

(S)-6-amino-5,6,7,8-tetrahydronaphthalen-1-ol (Starting Material)[2]

2-(2-Thienyl)ethyl toluene-4-sulfonate (Alkylation Agent)

Sodium Carbonate (

) or DIPEA (Base)

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of (S)-6-

amino-5,6,7,8-tetrahydronaphthalen-1-ol in ACN (10 mL/g).

Addition: Add 1.1 eq of 2-(2-Thienyl)ethyl toluene-4-sulfonate and 2.0 eq of anhydrous

.

Reaction: Heat the mixture to reflux (approx. 80-82°C) under nitrogen atmosphere. Monitor

by TLC or HPLC for consumption of the primary amine (approx. 12-18 hours).

Critical Control: Avoid over-alkylation (formation of tertiary amines if excess alkylating

agent is used).

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under

reduced pressure.

Purification: Dissolve residue in Ethyl Acetate and wash with water. The crude product is

purified via column chromatography (Silica gel; Gradient: Hexane/Ethyl Acetate).

Salt Formation (Optional): Treat the free base with 1.0 eq of HCl in isopropanol to precipitate

the hydrochloride salt for enhanced stability.

Analytical Control Strategy (HPLC)
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The quantification of Depropyl Rotigotine requires a stability-indicating HPLC method capable

of separating the impurity from the API and other potential degradants (e.g., N-oxide).

Method Parameters (Validated)
This method is derived from standard pharmacopeial principles for Rotigotine impurities.

Parameter Condition

Column
C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax SB-

C18 or XBridge C18)

Mobile Phase A
0.05% TFA in Water (pH ~2.5) or Phosphate

Buffer pH 3.0

Mobile Phase B Acetonitrile

Flow Rate 1.0 mL/min

Column Temp 40°C

Detection
UV at 225 nm (max absorption for thiophene

moiety)

Injection Vol 10 µL

Gradient Profile
0 min: 85% A / 15% B

15 min: 60% A / 40% B

25 min: 20% A / 80% B (Column Wash)

30 min: 85% A / 15% B (Re-equilibration)

System Suitability Criteria:

Resolution (

): > 2.0 between Depropyl Rotigotine and Rotigotine.
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Tailing Factor: < 1.5 (Amine tailing is common; ensure low pH or end-capped column).

Relative Retention Time (RRT): Depropyl Rotigotine typically elutes at RRT ~0.85-0.90

relative to Rotigotine.

Test Sample
(API or Patch Extract)

Sample Preparation
Diluent: ACN/Water (50:50)

Injection (10 µL)
RP-HPLC System

Separation
Gradient Elution

UV Detection
225 nm

Data Analysis
Calc % Impurity vs Standard

Click to download full resolution via product page

Figure 2: Analytical workflow for the quantification of Depropyl Rotigotine.

Regulatory & Safety Context
ICH Q3A/B Limits

Reporting Threshold: 0.05% or 0.10% (depending on dose).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b14132952/docs?utm_src=pdf-body#depropyl-rotigotine-cas-153409-14-4-technical-guide-to-impurity-profiling-and-control
https://www.benchchem.com/product/b14132952/docs?utm_src=pdf-body-img#depropyl-rotigotine-cas-153409-14-4-technical-guide-to-impurity-profiling-and-control
https://www.benchchem.com/product/b14132952/docs?utm_src=pdf-body#depropyl-rotigotine-cas-153409-14-4-technical-guide-to-impurity-profiling-and-control
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14132952?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identification Threshold: 0.10% or 0.20%.

Qualification Threshold: 0.15% or 0.20%.

Safety Assessment
While Rotigotine is a potent dopamine agonist, Depropyl Rotigotine is generally characterized

as biologically inactive or possessing significantly reduced affinity.

Receptor Binding: The N-propyl group is crucial for the specific conformational fit into the

D2/D3 receptor pocket. Loss of this group (Depropyl) drastically increases

values (lower affinity).

Toxicity: There are no specific alerts for genotoxicity associated with the loss of the propyl

group. However, as a secondary amine, it must be monitored for potential nitrosamine

formation if nitrosating agents are present in the formulation process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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